![molecular formula C11H19NO4 B13035701 Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-{1,4-dioxaspiro[4.5]decan-8-yl}acetate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27. It is a biochemical used primarily in proteomics research . The compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-{1,4-dioxaspiro[45]decan-8-yl}acetate typically involves the reaction of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-{1,4-dioxaspiro[4.5]decan-8-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-amino-2-{1,4-dioxaspiro[4.5]decan-8-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It serves as a precursor in the production of various chemical products.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-{1,4-dioxaspiro[4.5]decan-8-yl}acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular functions .
Comparison with Similar Compounds
- Methyl 2-(8-amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate
- 1,4-Benzodioxane-6-carbonitrile
- (S)-(-)-1,2-epoxydecane
Comparison: Methyl 2-amino-2-{1,4-dioxaspiro[4.5]decan-8-yl}acetate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate |
InChI |
InChI=1S/C11H19NO4/c1-14-10(13)9(12)8-2-4-11(5-3-8)15-6-7-16-11/h8-9H,2-7,12H2,1H3 |
InChI Key |
CIRIPLWORARIIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCC2(CC1)OCCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13035636.png)
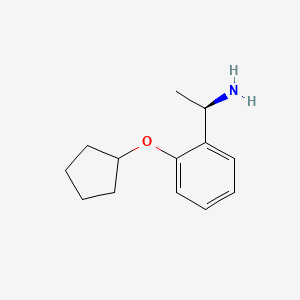
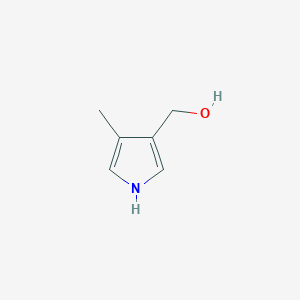
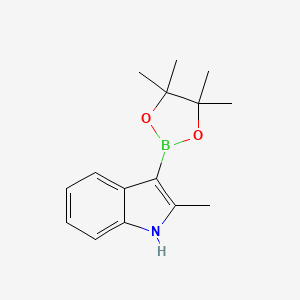
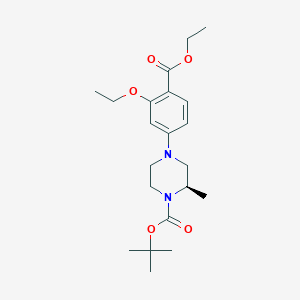
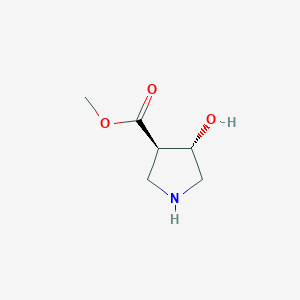
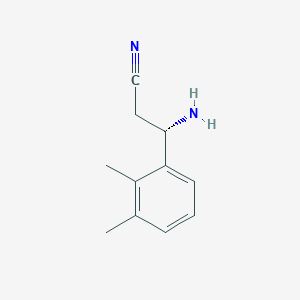


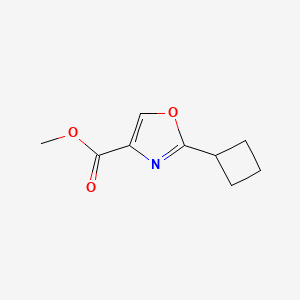
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)


